L-Cysteine, N-acetyl-S-(2-((2,4-dibromo-6-((cyclohexylmethylamino)methyl)phenyl)amino)-2-oxoethyl)-, methyl ester
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Overview
Description
L-Cysteine, N-acetyl-S-(2-((2,4-dibromo-6-((cyclohexylmethylamino)methyl)phenyl)amino)-2-oxoethyl)-, methyl ester is a complex organic compound that belongs to the class of amino acid derivatives This compound is characterized by the presence of multiple functional groups, including bromine atoms, an amide linkage, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteine, N-acetyl-S-(2-((2,4-dibromo-6-((cyclohexylmethylamino)methyl)phenyl)amino)-2-oxoethyl)-, methyl ester typically involves multiple steps:
Starting Materials: The synthesis begins with L-Cysteine and other precursor molecules such as 2,4-dibromo-6-((cyclohexylmethylamino)methyl)phenylamine.
Acetylation: The L-Cysteine is acetylated to form N-acetyl-L-Cysteine.
Coupling Reaction: The acetylated L-Cysteine is then coupled with the dibromo-phenylamine derivative under specific conditions, often using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).
Esterification: Finally, the compound undergoes esterification to form the methyl ester.
Industrial Production Methods
Industrial production methods for such complex compounds often involve:
Optimization of Reaction Conditions: Temperature, pH, and solvent conditions are optimized for maximum yield.
Purification: Techniques such as chromatography and crystallization are used to purify the final product.
Scale-Up: The reactions are scaled up from laboratory to industrial scale, ensuring consistency and quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom of the cysteine moiety.
Reduction: Reduction reactions may target the bromine atoms or the carbonyl groups.
Substitution: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while substitution reactions may yield various substituted derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Biology
Biochemical Studies: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine
Drug Development: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
Material Science:
Mechanism of Action
The mechanism of action of L-Cysteine, N-acetyl-S-(2-((2,4-dibromo-6-((cyclohexylmethylamino)methyl)phenyl)amino)-2-oxoethyl)-, methyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form specific interactions, leading to modulation of biological pathways. For example, the presence of bromine atoms and amide linkages may enable it to bind to certain proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-L-Cysteine: A simpler derivative of L-Cysteine with known antioxidant properties.
S-Substituted Cysteine Derivatives: Compounds with various substituents at the sulfur atom, studied for their diverse biological activities.
Uniqueness
L-Cysteine, N-acetyl-S-(2-((2,4-dibromo-6-((cyclohexylmethylamino)methyl)phenyl)amino)-2-oxoethyl)-, methyl ester is unique due to its complex structure, which includes multiple functional groups that confer specific chemical and biological properties
Properties
CAS No. |
97290-45-4 |
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Molecular Formula |
C22H31Br2N3O4S |
Molecular Weight |
593.4 g/mol |
IUPAC Name |
methyl (2R)-2-acetamido-3-[2-[2,4-dibromo-6-[[cyclohexyl(methyl)amino]methyl]anilino]-2-oxoethyl]sulfanylpropanoate |
InChI |
InChI=1S/C22H31Br2N3O4S/c1-14(28)25-19(22(30)31-3)12-32-13-20(29)26-21-15(9-16(23)10-18(21)24)11-27(2)17-7-5-4-6-8-17/h9-10,17,19H,4-8,11-13H2,1-3H3,(H,25,28)(H,26,29)/t19-/m0/s1 |
InChI Key |
YALTVVAYZZHMBU-IBGZPJMESA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CSCC(=O)NC1=C(C=C(C=C1Br)Br)CN(C)C2CCCCC2)C(=O)OC |
Canonical SMILES |
CC(=O)NC(CSCC(=O)NC1=C(C=C(C=C1Br)Br)CN(C)C2CCCCC2)C(=O)OC |
Origin of Product |
United States |
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